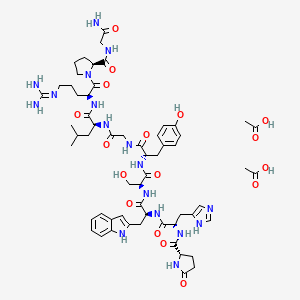
tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available reagents. The key steps include the formation of the triazole ring, the introduction of the thiophene ring, and the attachment of the piperidine ring. Common reagents used in these reactions include tert-butyl chloroformate, thiophene-2-carboxylic acid, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of biological receptors.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of biological receptors or enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the triazole ring, which can provide specific interactions with biological targets that are not possible with other similar compounds. This makes it a valuable compound for research in drug discovery and development.
Propiedades
Fórmula molecular |
C16H22N4O2S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22N4O2S/c1-16(2,3)22-15(21)20-8-6-11(7-9-20)13-17-14(19-18-13)12-5-4-10-23-12/h4-5,10-11H,6-9H2,1-3H3,(H,17,18,19) |
Clave InChI |
UXDJXSQQJVXICU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


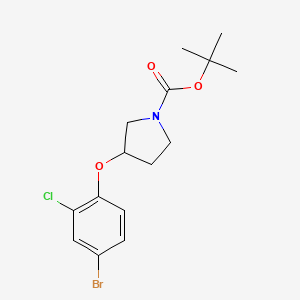
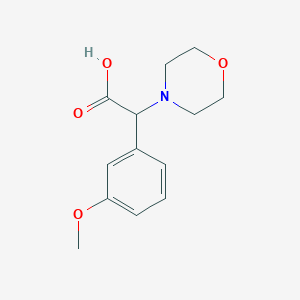


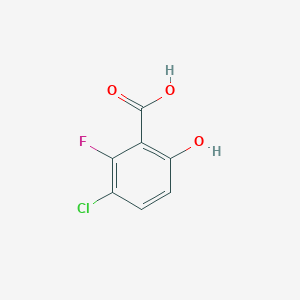
![3-[2-carboxy-2-(2,3-dihydro-1H-inden-1-yl)acetyl]oxy-2-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoic acid](/img/structure/B11815035.png)
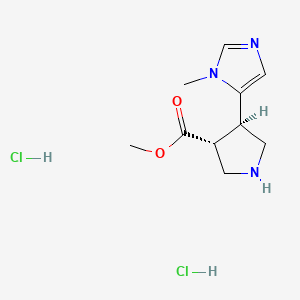
![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B11815039.png)


![4-(5'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11815049.png)

